molecular formula C10H17N3 B13068490 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13068490
M. Wt: 179.26 g/mol
InChI Key: AVOPESBHHAMVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyrimidine ring. The diethyl substituents at positions 5 and 7 distinguish it from other derivatives in the pyrazolo[1,5-a]pyrimidine family.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5,7-diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-3-8-7-9(4-2)13-10(12-8)5-6-11-13/h5-6,8-9,12H,3-4,7H2,1-2H3

InChI Key

AVOPESBHHAMVRR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N2C(=CC=N2)N1)CC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Condensation with Acetylacetone Derivatives

A general and efficient method involves the condensation of a pyrazole derivative with acetylacetone or related β-diketones under microwave irradiation in acidic media. For example, a mixture containing a pyrazole precursor (compound 6) and acetylacetone or enaminones in acetic acid is irradiated at 140 °C for 2 minutes, resulting in rapid cyclization to the pyrazolo[1,5-a]pyrimidine framework with substitution at the 5 and 7 positions.

  • Reaction conditions:
    • Pyrazole derivative (0.22 g, 10 mmol)
    • Acetylacetone or enaminone (1 mmol)
    • Acetic acid (5 mmol)
    • Microwave irradiation at 140 °C for 2 min
  • Workup: Pouring into ice water and crystallization from suitable solvents.
  • Advantages: Short reaction time, good yields, and potential for tautomeric forms.

Reflux Condensation with Heterocyclic Amines and Ammonium Acetate

Another conventional method uses reflux conditions with heterocyclic amines and ammonium acetate in acetic acid to promote cyclization. For instance, compound 6 is reacted with heterocyclic amines and ammonium acetate in acetic acid under reflux for 4 hours, followed by isolation of the solid product.

  • Reaction conditions:
    • Compound 6 (1.35 g, 10 mmol)
    • Heterocyclic amines (10 mmol)
    • Ammonium acetate (0.77 g, 10 mmol)
    • Acetic acid (20 mL)
    • Reflux for 4 h
  • Outcome: Formation of pyrazolo[1,5-a]pyrimidines with varied substitution patterns.

Multi-Step Synthesis via Functionalization of Pyrazolo[1,5-a]pyrimidine Diols

A detailed multi-step approach starts from 5-amino-3-methylpyrazole, which reacts with diethyl malonate in the presence of sodium ethanolate to form a dihydroxy intermediate. This intermediate undergoes chlorination with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. Subsequent nucleophilic substitution with morpholine or other nucleophiles introduces desired substituents at the 7-position.

  • Key steps:
    • Reaction of 5-amino-3-methylpyrazole with diethyl malonate (89% yield)
    • Chlorination with POCl3 (61% yield)
    • Nucleophilic substitution with morpholine (94% yield)
  • Relevance: This method allows selective substitution and functional group manipulation at the 5 and 7 positions.

Reductive Amination and Coupling for Derivative Synthesis

For elaborated derivatives, a four-step synthesis involving reduction of ester groups to alcohols, oxidation to aldehydes, and subsequent reductive amination with amines has been reported. These intermediates then undergo coupling reactions to generate substituted pyrazolo[1,5-a]pyrimidines.

  • Yields: Reduction (99%), oxidation (46%), reductive amination (63–84%)
  • Applications: Preparation of libraries of derivatives for biological screening.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Reaction Time Yield Range Notes
Microwave-assisted condensation Pyrazole derivative + acetylacetone Microwave, 140 °C, 2 min 2 min Moderate to High Rapid, efficient, suitable for scale-up
Reflux condensation Compound 6 + heterocyclic amines + ammonium acetate Reflux in acetic acid, 4 h 4 h Moderate Conventional, longer reaction time
Multi-step functionalization 5-amino-3-methylpyrazole, diethyl malonate, POCl3, morpholine Multiple steps, reflux and chlorination Several hours/days 61–94% per step Allows selective substitution and functionalization
Reductive amination and coupling Ester derivatives, amines, reducing agents Multiple steps, room temp to reflux Several hours 46–99% per step Useful for diverse derivative synthesis

Research Findings and Notes

  • The microwave-assisted method provides a significant reduction in reaction time compared to classical reflux methods, with comparable or improved yields.
  • The multi-step chlorination and nucleophilic substitution approach allows for selective introduction of substituents at the 5 and 7 positions, which is critical for tailoring biological activity.
  • Reductive amination and coupling strategies enable the generation of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives, expanding the scope for medicinal chemistry applications.
  • The choice of method depends on the desired substitution pattern, scale, and functional group tolerance.
  • Tautomeric forms of pyrazolo[1,5-a]pyrimidines can influence reactivity and biological activity, which should be considered during synthesis and characterization.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can participate in substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at positions 2, 5, 6, and 7 significantly influencing physicochemical and biological properties. Below is a systematic comparison:

Substituent Position and Electronic Effects

Compound Substituents Electronic Effects Key Observations
5,7-Diethyl derivative (Target Compound) 5,7-diethyl Electron-donating, increased lipophilicity Hypothesized to improve membrane permeability but may reduce metabolic stability compared to CF₃ derivatives.
7-Trifluoromethyl derivatives 7-CF₃ (e.g., 7-CF₃-5-R ) Strong electron-withdrawing Enhanced metabolic stability and electrophilic reactivity; used in kinase inhibitors .
5-Methyl-2-phenyl (CAS 87119-67-3 ) 5-methyl, 2-phenyl Mixed electronic effects Moderate antibacterial activity; phenyl group enhances π-π stacking interactions .
6,7-Dimethyl-2-(4-methylsulfonylphenyl) 6,7-dimethyl, 2-(SO₂Me-Ph) Electron-withdrawing (SO₂Me) Potent COX-2 selectivity (IC₅₀ = 0.03 µM); methyl groups improve binding affinity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated logP* Solubility (Predicted)
5,7-Diethyl derivative ~220 3.5 Low (lipophilic)
7-Trifluoromethyl derivatives 280–350 2.8–3.2 Moderate (polar CF₃)
5,7-Dimethyl-2-phenyl 223 3.0 Low
Dihydro-7-one derivatives 360–440 1.5–2.0 High (ketone moiety)

*Calculated using ChemDraw.

Biological Activity

5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1698271-41-8) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its role as an inhibitor in various pathways and its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₇N₃
  • Molecular Weight : 179.26 g/mol
  • Purity : Typically ≥ 95%
  • Physical Form : Powder

Biological Activity

This compound exhibits significant biological activities primarily as a kinase inhibitor. Its structure allows it to interact with various targets within cellular pathways.

Inhibition of Kinases

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can function as potent inhibitors of several kinases involved in cancer progression:

  • CHK1 Inhibitors : The compound has been identified as a selective inhibitor of CHK1 (Checkpoint Kinase 1), a critical regulator of the cell cycle. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents .
  • Trk Inhibitors : Another study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives against Tropomyosin receptor kinases (Trks), which are implicated in various cancers. Certain derivatives demonstrated IC50 values below 5 nM, indicating strong inhibitory potency .
  • CDK Inhibitors : The compound also shows promise as a cyclin-dependent kinase (CDK) inhibitor. This class of inhibitors is crucial for regulating cell cycle progression and has therapeutic implications in cancer treatment .

The mechanism by which this compound exerts its effects involves the following:

  • Binding Affinity : The compound binds to the ATP-binding site of kinases, preventing substrate phosphorylation and disrupting downstream signaling pathways.
  • Cell Cycle Arrest : By inhibiting key kinases such as CHK1 and CDKs, the compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFindings
Identified as a potent CHK1 inhibitor with implications for enhancing the efficacy of chemotherapy.
Reported novel derivatives with IC50 values < 5 nM against Trk receptors; potential for targeted cancer therapy.
Highlighted structural modifications that enhance anticancer properties and enzymatic inhibition capabilities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.